molecular formula C17H18O5 B12771038 Combrestatin A4 metabolite M3 CAS No. 859511-60-7

Combrestatin A4 metabolite M3

Cat. No.: B12771038
CAS No.: 859511-60-7
M. Wt: 302.32 g/mol
InChI Key: XZHPYKNNKMKNIB-SNAWJCMRSA-N
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Description

Combretastatin A4 metabolite M3 is a derivative of combretastatin A4, a natural product isolated from the bark of the South African tree Combretum caffrum. Combretastatin A4 is known for its potent antitumor properties, primarily due to its ability to disrupt the polymerization of tubulin, leading to mitotic arrest in cancer cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of combretastatin A4 and its derivatives, including combretastatin A4 metabolite M3, typically involves the modification of the B-ring of the combretastatin A4 molecule. . The synthetic route often includes steps such as esterification, reduction, and substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of combretastatin A4 and its derivatives involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product .

Chemical Reactions Analysis

Types of Reactions

Combretastatin A4 metabolite M3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis of combretastatin A4 metabolite M3 include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions are various combretastatin A4 derivatives with enhanced antitumor activity.

Mechanism of Action

Combretastatin A4 metabolite M3 exerts its effects by binding to the colchicine site on tubulin, thereby inhibiting the polymerization of microtubules. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis of cancer cells . The compound also exhibits antivascular effects, selectively targeting tumor vasculature and causing vascular collapse .

Comparison with Similar Compounds

Properties

CAS No.

859511-60-7

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

4-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-2,6-dimethoxyphenol

InChI

InChI=1S/C17H18O5/c1-20-14-7-6-11(8-13(14)18)4-5-12-9-15(21-2)17(19)16(10-12)22-3/h4-10,18-19H,1-3H3/b5-4+

InChI Key

XZHPYKNNKMKNIB-SNAWJCMRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=CC(=C(C(=C2)OC)O)OC)O

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)O)OC)O

Origin of Product

United States

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